2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Thienyl Substitution: The phenoxyacetic acid intermediate is then reacted with a thienyl derivative, such as 3-methylthiophene, under acidic conditions to form the thienyl-substituted acetic acid.
Amidation: The final step involves the amidation of the thienyl-substituted acetic acid with a suitable amine, such as tetrahydrothiophene-3-amine, under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenoxy moieties, leading to the formation of sulfoxides and phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenoxy structure but lacks the thienyl and acetamide moieties.
Phenethylamine: A simpler structure with a phenyl ring and an ethylamine group.
3-Methylthiophene: Contains the thienyl moiety but lacks the phenoxy and acetamide groups.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H25NO4S2 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H25NO4S2/c1-14-4-5-18(10-16(14)3)25-12-20(22)21(11-19-15(2)6-8-26-19)17-7-9-27(23,24)13-17/h4-6,8,10,17H,7,9,11-13H2,1-3H3 |
InChI Key |
VEUZQSRFPAWOAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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